N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: is a chemical compound that features a thiazole ring, a phenyl group, and a cyclohexanecarboxamide moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity
Scientific Research Applications
Chemistry: N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the cyclohexanecarboxamide group. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an alpha-haloketone under acidic conditions to form the thiazole ring . The phenyl group can be introduced through a subsequent Friedel-Crafts acylation reaction. Finally, the cyclohexanecarboxamide moiety is attached using standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The phenyl group can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxamide moiety may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- N-(4-phenyl-1,3-thiazol-2-yl)propionamide
Comparison: N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts different physicochemical properties compared to its analogs. This moiety can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCQMKIQOYVZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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